An In-depth Technical Guide to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride
An In-depth Technical Guide to 4-Bromo-3-chlorobenzene-1-sulfonyl chloride
CAS Number: 874801-46-4
This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis and application, safety information, and its role in the formation of biologically active molecules.
Chemical and Physical Properties
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of bromine, chlorine, and a reactive sulfonyl chloride group on the benzene ring makes it a versatile intermediate for introducing the 4-bromo-3-chlorophenylsulfonyl moiety into various molecules.[1] Its unique substitution pattern provides distinct reactivity and selectivity in chemical transformations.[1]
Table 1: General and Physical Properties of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 874801-46-4 | [1][2] |
| Molecular Formula | C₆H₃BrCl₂O₂S | [3] |
| Molecular Weight | 289.96 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Boiling Point | 331.9°C at 760 mmHg | [3] |
| Flash Point | 154.5°C | [3] |
| Density | 1.88 g/cm³ | [3] |
| Melting Point | Data not publicly available | |
| Solubility | Soluble in many organic solvents; decomposes in water. | [5] |
Synonyms: 4-bromo-3-chlorobenzenesulfonyl chloride.
Spectral Data
Experimental spectral data for 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is not widely available in the public domain. Commercial suppliers for early discovery research may not perform and publish detailed analytical characterization.[4] However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Table 2: Predicted Spectral Characteristics
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as a complex multiplet or distinct doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The exact splitting pattern depends on the coupling constants between the three aromatic protons. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the sulfonyl chloride group would be the most deshielded. |
| IR Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected around 1375 cm⁻¹ and 1185 cm⁻¹, respectively. C-Br and C-Cl stretching vibrations would appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. |
Experimental Protocols
Synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride
Two primary methods for the synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride have been reported.
Method 1: Chlorosulfonation with Chlorosulfonic Acid
This method involves the reaction of 4-bromo-3-chlorobenzene with chlorosulfonic acid.
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Reactants : 1 mole of 4-bromo-3-chlorobenzene and 3 moles of chlorosulfonic acid (ClSO₃H).[1]
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Solvent : 1,2-dichloroethane.[1]
-
Conditions : The reaction mixture is heated at 55–60°C for 5 hours.[1]
-
Workup : The reaction is carefully quenched by pouring it onto ice water. The organic layer is then separated and the product is isolated by distillation under reduced pressure.[1]
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Yield : This method typically yields the product in the range of 72–80% with a purity of over 95%.[1]
Method 2: Sulfonylation with Sulfuryl Chloride (Lab-Scale)
This alternative method uses sulfuryl chloride and is noted for its milder reaction conditions.
-
Reactants : 4-bromo-3-chlorobenzene and sulfuryl chloride (SO₂Cl₂).[1]
-
Catalyst : Sulfamic acid (NH₂SO₃H).[1]
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Conditions : The reaction is conducted at 70°C.[1]
-
Advantages : This method is less corrosive compared to using chlorosulfonic acid.[1]
-
Yield : The reported yield is between 79–85% with a purity of 90–94%.[1]
Caption: Synthesis Workflows for 4-Bromo-3-chlorobenzene-1-sulfonyl chloride.
Application in Sulfonamide Synthesis
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a key electrophile in nucleophilic substitution reactions, primarily with amines, to form sulfonamides.[1] Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications, including antibacterial drugs.[1][6]
-
Reactants : 4-Bromo-3-chlorobenzene-1-sulfonyl chloride and a primary or secondary amine (R¹R²NH).
-
Conditions : The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
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Mechanism : The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide bond.[1]
Caption: Experimental Workflow for Sulfonamide Formation.
Applications in Research and Drug Development
The primary application of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives for potential therapeutic use.[1] The sulfonamide functional group is a crucial pharmacophore in a variety of drugs.
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Antibacterial Agents : Sulfonamide-based drugs were among the first effective antibiotics and continue to be used for treating bacterial infections.[1][6] They act by inhibiting the synthesis of folic acid in bacteria.
-
Other Therapeutic Areas : The sulfonamide moiety is present in drugs with diverse pharmacological activities, including diuretics, antidiabetic agents, and anti-inflammatory drugs.
-
Biochemical Research : Due to its reactivity, this compound can be used to synthesize probes for studying enzyme interactions and metabolic pathways.[1]
While 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is instrumental in the synthesis of this class of compounds, specific examples of commercial drugs developed directly from this particular reagent are not prominently featured in publicly available literature.
Safety and Handling
Table 3: GHS Hazard and Safety Information
| Category | Information | Source |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
Note: Some sources for similar compounds indicate more severe hazards, such as "Danger" and "H314: Causes severe skin burns and eye damage". It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a valuable and reactive building block in organic synthesis. Its primary utility lies in the straightforward preparation of sulfonamides, a class of compounds with significant and diverse biological activities. While detailed analytical data for this specific compound is sparse, its synthetic utility is well-established. This guide provides researchers with the essential information needed to effectively and safely utilize this reagent in their synthetic endeavors.
References
- 1. 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | 874801-46-4 | Benchchem [benchchem.com]
- 2. CAS#:874801-46-4 | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-bromo-3-chlorobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
